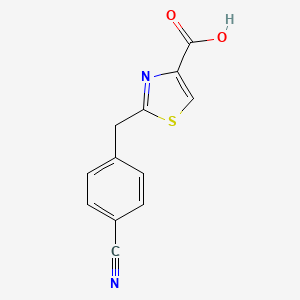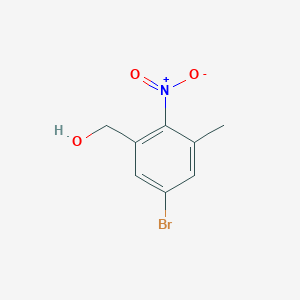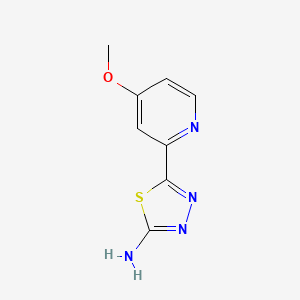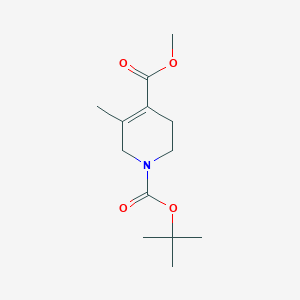
Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a chemical compound that belongs to the class of tetrahydropyridines. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 1,2,3,6-tetrahydropyridine.
Protection: The amine group of the tetrahydropyridine is protected using Boc anhydride in the presence of a base like triethylamine.
Methylation: The protected intermediate is then methylated using methyl iodide or a similar methylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a suitable catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The Boc-protected amine group allows for selective reactions with enzymes and receptors, facilitating the study of biochemical processes. The compound’s reactivity and structural features enable it to modulate various biological pathways, making it a valuable tool in medicinal chemistry and drug discovery.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A neurotoxin used in the study of Parkinson’s disease.
Methyl 1-Boc-piperidine-4-carboxylate: A related compound with similar protecting group and ester functionalities.
Uniqueness
Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both Boc and ester groups. This combination of features provides distinct reactivity and makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 5-methyl-3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-9-8-14(12(16)18-13(2,3)4)7-6-10(9)11(15)17-5/h6-8H2,1-5H3 |
InChI Key |
FAFUJOBYMDCMGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


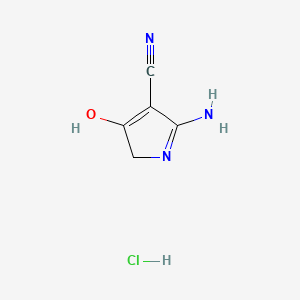
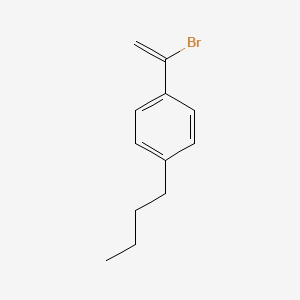

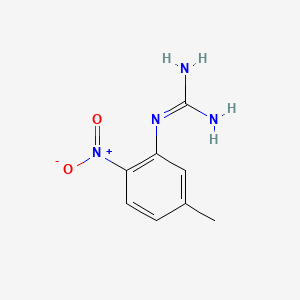


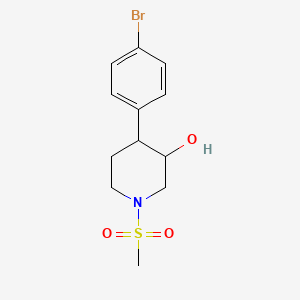
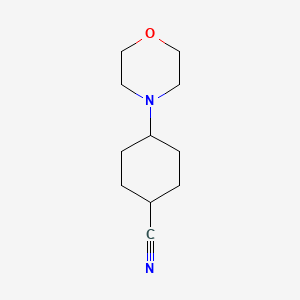
![Di-tert-butyl ((5-chloro-7-nitrobenzo[d]oxazol-2-yl)methyl)iminodicarbonate](/img/structure/B13704225.png)

